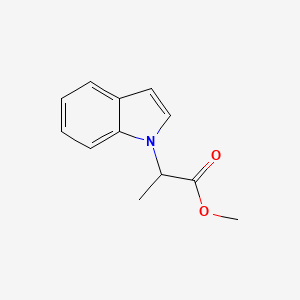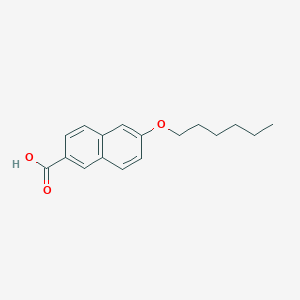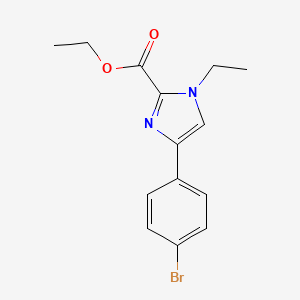
Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate typically involves the reaction of 4-bromobenzyl bromide with ethyl imidazole-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The imidazole ring can undergo oxidation reactions to form imidazole N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted imidazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include imidazole N-oxides.
Reduction Reactions: Products include the corresponding alcohols.
科学的研究の応用
Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate has several scientific research applications, including:
作用機序
The mechanism of action of Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . Additionally, the bromophenyl group can enhance the compound’s binding affinity to specific targets, contributing to its biological activity .
類似化合物との比較
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-1-ethylimidazole-2-carboxylate
- Ethyl 4-(4-fluorophenyl)-1-ethylimidazole-2-carboxylate
- Ethyl 4-(4-methylphenyl)-1-ethylimidazole-2-carboxylate
Uniqueness
Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets . Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties .
特性
分子式 |
C14H15BrN2O2 |
|---|---|
分子量 |
323.18 g/mol |
IUPAC名 |
ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate |
InChI |
InChI=1S/C14H15BrN2O2/c1-3-17-9-12(10-5-7-11(15)8-6-10)16-13(17)14(18)19-4-2/h5-9H,3-4H2,1-2H3 |
InChIキー |
BMDPKKNTTYVPQH-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(N=C1C(=O)OCC)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


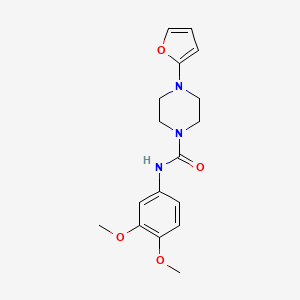
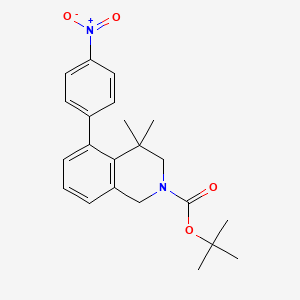


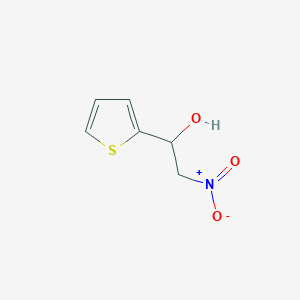
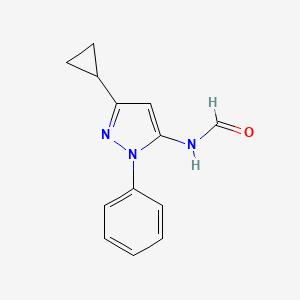
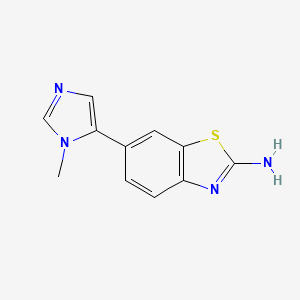

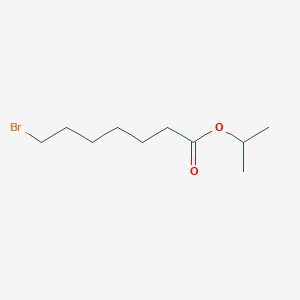
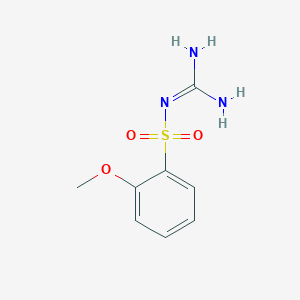
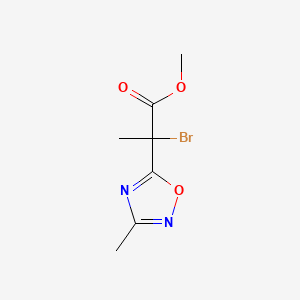
![Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate](/img/structure/B13880945.png)
